N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
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Overview
Description
N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzyl group, a quinazolinone core, and a sulfanylidene moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with isothiocyanates under basic conditions. The resulting intermediate is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate.
The final step involves the introduction of the benzamide group, which can be achieved through the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine. The reaction conditions often require refluxing in an appropriate solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, triethylamine.
Solvents: Dichloromethane, toluene.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with various molecular targets. The quinazolinone core can inhibit enzymes involved in cell proliferation, making it effective against cancer cells. The sulfanylidene moiety can interact with thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline: Shares the quinazolinone core but lacks the benzyl and benzamide groups.
N-benzyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline: Similar structure but without the benzamide group.
4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid: Contains the quinazolinone core and benzyl group but has a carboxylic acid instead of a benzamide group.
Uniqueness
N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is unique due to its combination of a quinazolinone core, a sulfanylidene moiety, and both benzyl and benzamide groups
Biological Activity
N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzamide core with a tetrahydroquinazoline moiety substituted with a sulfanylidene group. Its molecular formula is C19H18N2O2S.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation.
- Anti-inflammatory Effects : It has been noted for its potential to modulate inflammatory pathways.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfanylidene group may interact with key enzymes involved in cell signaling and proliferation.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide and tetrahydroquinazoline portions can significantly influence its potency and selectivity.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 μg/mL depending on the strain tested .
- Anticancer Research : In vitro assays revealed that the compound inhibited the growth of various cancer cell lines (e.g., MCF7 and HeLa), with IC50 values around 15 μM. The mechanism was linked to cell cycle arrest in the G2/M phase .
- Anti-inflammatory Effects : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
N-benzyl-4-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-20(23-14-15-6-2-1-3-7-15)16-10-12-17(13-11-16)25-21(27)18-8-4-5-9-19(18)24-22(25)28/h1-3,6-7,10-13,18-19H,4-5,8-9,14H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEHVVRQODSZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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